4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
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Overview
Description
4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a chloro group and an indole moiety, which is further functionalized with an oxazole ring and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the oxazole ring and the sulfanyl group. The final step involves the coupling of the functionalized indole with the benzamide core under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving indole derivatives.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the oxazole ring and sulfanyl group can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, oxazole-containing molecules, and benzamides with various substitutions.
Uniqueness
The uniqueness of 4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-15-12-21(27-31-15)26-22(29)14-32-20-13-28(19-5-3-2-4-18(19)20)11-10-25-23(30)16-6-8-17(24)9-7-16/h2-9,12-13H,10-11,14H2,1H3,(H,25,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKSYIKPBBZHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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